1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,5-difluorophenyl)urea
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Description
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,5-difluorophenyl)urea is a useful research compound. Its molecular formula is C23H18F2N4O2 and its molecular weight is 420.42. The purity is usually 95%.
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Scientific Research Applications
Receptor Targeting and Tumor Imaging
The compound's derivative, specifically designed as a radioiodinated benzodiazepine, has shown promise in tumor targeting and imaging. It has been characterized as a high affinity selective antagonist at cholecystokinin types 1 and 2 (CCK1 and CCK2) receptors. This property makes it suitable for identifying receptor binding sites in tumors more effectively than some peptidic CCK agonists, especially in vitro receptor autoradiography, highlighting its potential for in vivo tumor imaging applications (Akgün et al., 2009).
Anticancer Agents
Another derivative of the compound has been synthesized and evaluated for its antiproliferative activities against melanoma and hematopoietic cell lines, showing potent activities that surpassed those of sorafenib, a standard reference. This demonstrates its potential as a multi-protein kinase inhibitor for cancer therapeutics, indicating a promising avenue for further development in cancer treatment (Lee et al., 2018).
Gamma-Secretase Inhibition for Alzheimer's Disease
In the context of Alzheimer's disease, a specific derivative has been developed as a highly potent gamma-secretase inhibitor. This inhibitor has demonstrated excellent in vitro potency, suggesting its utility in treating Alzheimer's by potentially slowing the disease's progression through the modulation of gamma-secretase activity (Churcher et al., 2003).
Antimicrobial and Antiglycation Properties
Natural compounds from the Red Sea sponge Hemimycale aff arabica, related structurally to the discussed compound, have shown high potency as antiglycated agents. These compounds' molecular docking studies indicate their efficiency as hypoglycemic agents, alongside exhibiting no cytotoxicity against a model of the normal cell line, suggesting their potential in managing diabetes-related complications and antimicrobial applications (Shaaban et al., 2018).
Radioisotope Labeling for Research
The synthesis of radioisotope-labeled compounds, such as N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2 carboxamide-[14C-carboxy], underlines the compound's utility in scientific research, specifically for studying CCK-A antagonists (Saemian et al., 2012).
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O2/c1-29-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-18-13-15(24)11-12-17(18)25/h2-13,21H,1H3,(H2,26,28,31)/t21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPDOEYWPALUTL-OAQYLSRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.